Imidazo[1,2-b]pyridazin-6-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-4,11H,5H2 |
InChI Key |
VWJCGTFCAFYGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2N=C1CO |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 B Pyridazin 6 Ylmethanol and Analogues
Establishment of the Imidazo[1,2-b]pyridazine (B131497) Core Structure
The foundational step in synthesizing derivatives like Imidazo[1,2-b]pyridazin-6-ylmethanol is the efficient assembly of the fused imidazo[1,2-b]pyridazine ring system. Various classical and modern synthetic strategies have been developed to achieve this.
Cyclization Reactions for Backbone Formation (e.g., Condensation of α-Bromoketones with 3-Amino-6-halopyridazines)
A primary and well-established method for constructing the imidazo[1,2-b]pyridazine backbone is through a condensation reaction. nih.gov This typically involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone. nih.govresearchgate.net The reaction proceeds under mild basic conditions, often using sodium bicarbonate. nih.gov
The introduction of a halogen on the pyridazine (B1198779) ring is crucial for the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic site. Alkylation by the α-bromoketone would preferentially occur at this site, hindering the desired bicyclic product formation. The presence of a halogen alters the electronic properties and reactivity, facilitating the correct cyclization pathway. nih.gov For instance, the reaction between 3-amino-6-chloropyridazine (B20888) and 2-bromoacetophenone (B140003) is a key step in synthesizing 6-chloro-2-phenylimidazo[1,2-b]pyridazine, a precursor for further derivatization. researchgate.netthesciencein.org
Metal-Catalyzed Cross-Coupling Reactions for Core Construction
Organometallic chemistry provides powerful tools for the synthesis and functionalization of the imidazo[1,2-b]pyridazine system. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly prominent for both constructing the core and introducing substituents. researchgate.netorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction is utilized to form carbon-carbon bonds, for example, by coupling 6-chloro-2-substituted imidazo[1,2-b]pyridazines with aryl boronic acids to introduce aryl groups at the C-6 position. thesciencein.orgiscience.in
Sonogashira Coupling: This method is employed to introduce alkynyl groups. researchgate.net The reaction can be performed regioselectively on halo-substituted imidazo[1,2-b]pyridazines, such as coupling terminal alkynes at the C-3 position of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818). organic-chemistry.org The reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic electrophile. thermofisher.comwikipedia.org It has been used for the functionalization of the imidazo[1,2-b]pyridazine core, for instance, to introduce a phenyl group at the C-3 position of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine using tributyl phenylstannane. researchgate.netthermofisher.com This reaction is valued for its tolerance of a wide variety of functional groups and its stability towards air and moisture. thermofisher.comlibretexts.org
Other notable cross-coupling reactions mentioned in the context of imidazo[1,2-b]pyridazine synthesis include the Heck, Negishi, and Kumada reactions. researchgate.net
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference(s) |
| Suzuki-Miyaura | 6-chloro-imidazo[1,2-b]pyridazine, Aryl boronic acid | Pd(PPh₃)₂(Cl)₂, K₂CO₃ | 6-aryl-imidazo[1,2-b]pyridazine | iscience.in, thesciencein.org |
| Sonogashira | 6-chloro-3-iodo-imidazo[1,2-b]pyridazine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-alkynyl-6-chloro-imidazo[1,2-b]pyridazine | researchgate.net, |
| Stille | 6-chloro-3-iodo-imidazo[1,2-b]pyridazine, Organostannane | Pd₂(dba)₃, AsPh₃ | 3-aryl/vinyl-6-chloro-imidazo[1,2-b]pyridazine | researchgate.net |
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient pathway for assembling complex molecules like imidazo[1,2-b]pyridazines in a single step from readily available starting materials. researchgate.netbohrium.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable example used for the synthesis of substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines. researchgate.netbeilstein-journals.orgnih.gov This reaction typically involves the condensation of an amidine (like an aminopyridazine), an aldehyde, and an isocyanide. beilstein-journals.org This approach is valued for its high efficiency, atom economy, and the ability to quickly generate a library of structurally diverse compounds. researchgate.netbeilstein-journals.org
Oxidative Coupling and Tandem Reaction Approaches
Modern synthetic strategies also include oxidative coupling and tandem (or cascade) reactions to build the imidazo[1,2-b]pyridazine scaffold. rsc.org Copper-catalyzed oxidative cyclization reactions have been developed to synthesize halo-substituted imidazo[1,2-b]pyridazines from haloalkynes. researchgate.net For example, using copper(II) trifluoromethanesulfonate (B1224126) in the presence of oxygen can yield 2-bromoimidazo[1,2-b]pyridazines. researchgate.net
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an elegant and efficient route. researchgate.net These can include sequences like a GBB reaction followed by an intramolecular amidation to create more complex fused systems. nih.gov Palladium-catalyzed auto-tandem amination reactions have also been reported for the synthesis of fused systems like pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net
Direct Synthesis and Derivatization at the C-6 Position of Imidazo[1,2-b]pyridazine
Once the core imidazo[1,2-b]pyridazine structure is established, particularly with a handle like a chloro group at the C-6 position, further modifications can be made to introduce desired functional groups. The synthesis of this compound specifically requires the introduction of a hydroxymethyl group at this position.
Reduction Strategies to Yield this compound from Carbaldehyde Precursors
A common and direct method to synthesize this compound is through the reduction of a corresponding imidazo[1,2-b]pyridazine-6-carbaldehyde (B69698) precursor. This aldehyde can be prepared from a 6-halo-imidazo[1,2-b]pyridazine intermediate through various organometallic transformations. Once the carbaldehyde is in hand, standard reducing agents can be employed to convert the aldehyde functional group to a primary alcohol.
Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. Sodium borohydride is a milder reducing agent and is often sufficient for the selective reduction of aldehydes in the presence of less reactive groups like esters or amides.
| Precursor | Reducing Agent | Product |
| Imidazo[1,2-b]pyridazine-6-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound |
| Imidazo[1,2-b]pyridazine-6-carbaldehyde | Lithium Aluminium Hydride (LiAlH₄) | This compound |
Strategies for Functionalization and Substitution at the C-6 Position
The C-6 position of the imidazo[1,2-b]pyridazine ring is a key site for introducing molecular diversity. A primary route to functionalization begins with the synthesis of a 6-halo-imidazo[1,2-b]pyridazine intermediate. This is typically achieved through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov The presence of the halogen at the C-6 position opens up numerous possibilities for substitution via cross-coupling reactions and nucleophilic displacement.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds. By reacting a 6-chloro- or 6-bromo-imidazo[1,2-b]pyridazine with various aryl or heteroaryl boronic acids, a wide array of 6-aryl derivatives can be synthesized. iscience.inthesciencein.org For instance, the reaction of 6-chloro-2-substituted imidazo[1,2-b]pyridazines with substituted aryl boronic acids in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a base such as potassium carbonate, yields the corresponding 6-aryl-imidazo[1,2-b]pyridazines. iscience.inthesciencein.org
Negishi Cross-Coupling: The Negishi reaction provides an alternative method for C-C bond formation. This involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. For the pyridazine scaffold, 6-chloro-substituted compounds can be selectively cross-coupled with arylzinc reagents using catalysts like Ni(acac)₂ with phosphine (B1218219) ligands such as Xantphos or DPEPhos. uni-muenchen.de This strategy allows for the introduction of various aryl groups at the C-6 position. uni-muenchen.de
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient, which facilitates nucleophilic substitution, particularly when a leaving group like a halogen is present at the C-6 position. This allows for the direct attachment of different groups by displacing the halide with a suitable nucleophile. nih.gov This method is effective for introducing thio-substituents, which can then be used in further transformations. uni-muenchen.de
Below is a table summarizing various functionalization strategies at the C-6 position.
| Reaction Type | Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |
| Suzuki-Miyaura Coupling | 6-Chloro-imidazo[1,2-b]pyridazine | Aryl boronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | 6-Aryl-imidazo[1,2-b]pyridazine | iscience.in, thesciencein.org |
| Negishi Coupling | 6-Chloropyridazine derivative | Arylzinc halide | Ni(acac)₂ / Phosphine ligand | 6-Arylpyridazine derivative | uni-muenchen.de |
| Nucleophilic Substitution | 6-Halo-imidazo[1,2-b]pyridazine | Thiols, Amines | Mild base | 6-Thioether/Amino-imidazo[1,2-b]pyridazine | nih.gov |
Advanced Functionalization Strategies for Imidazo[1,2-b]pyridazine Derivatives
Beyond classical cross-coupling at halogenated positions, advanced strategies such as C-H activation and alternative coupling methods have emerged to streamline the synthesis of complex imidazo[1,2-b]pyridazine derivatives.
C-H Activation for Arylation, Benzylation, and Alkylation
Direct C-H activation has become a paramount strategy in modern organic synthesis, offering an atom-economical approach to functionalization without the need for pre-installed leaving groups. For the imidazo[1,2-b]pyridazine system, palladium-catalyzed C-H arylation has been successfully applied. researchgate.net This methodology allows for the regioselective introduction of aryl groups at specific C-H bonds of the heterocyclic core. nih.gov The reaction typically involves a palladium(II) catalyst that coordinates to a directing group or a specific nitrogen atom within the heterocycle, facilitating the cleavage of a nearby C-H bond and subsequent coupling with an aryl halide or its equivalent. researchgate.netnih.gov Research has also extended to C-H benzylation and alkylation, further broadening the scope of accessible derivatives. researchgate.net
The table below details examples of C-H activation on related heterocyclic systems, illustrating the potential of this strategy.
| Transformation | Heterocycle | Coupling Partner | Catalyst System | Position Functionalized | Reference |
| C-H Arylation | Azolopyridazine | Iodobenzene | Pd(OAc)₂ | C-8 | nih.gov |
| C-H Arylation | Imidazole (B134444) | Phenol derivatives | Ni(OTf)₂ / dcype | C-2 | rsc.org |
| C-H Annulation | N-arylimidazolium salt | Diaryliodonium salt | Ir(III) complex | Multiple C-H bonds | rsc.org |
N-Arylation Approaches
The introduction of aryl groups onto the nitrogen atoms of the imidazo[1,2-b]pyridazine ring system represents another key functionalization pathway. researchgate.net While classical methods like the Ullmann condensation require harsh conditions, modern palladium- and copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) offer milder and more versatile alternatives. nih.govorganic-chemistry.org These reactions typically involve coupling the N-H bond of the heterocycle with an aryl halide in the presence of a metal catalyst, a suitable ligand, and a base. nih.gov For unsymmetrical imidazoles, achieving regioselectivity can be a challenge; however, specific ligand systems have been developed to provide complete N1-selectivity in palladium-catalyzed arylations. nih.govmit.edu Such methodologies are crucial for building complex molecular architectures, including those found in medicinally important compounds. researchgate.netnih.gov
Palladium-Catalyzed Carbonylation for Amide Formation
Palladium-catalyzed carbonylation is a highly effective method for converting aryl or heteroaryl halides into carboxylic acid derivatives, including amides. This transformation involves the reaction of a halo-substituted imidazo[1,2-b]pyridazine with carbon monoxide and an amine nucleophile, mediated by a palladium catalyst. researchgate.net This reaction introduces a carboxamide functional group, which is a common feature in pharmacologically active molecules. The process allows for the synthesis of a diverse library of amides by simply varying the amine component. mdpi.com For the related imidazo[1,2-a]pyridine (B132010) scaffold, this method has been used to efficiently prepare 6- and 8-carboxamido derivatives from the corresponding iodo-substituted precursors. mdpi.com
The following table summarizes the synthesis of various amides via palladium-catalyzed carbonylation on a related heterocyclic core.
| Starting Material | Amine Nucleophile | Yield | Product | Reference |
| 6-Iodoimidazo[1,2-a]pyridine | Pyrrolidine | 82% | Imidazo[1,2-a]pyridin-6-yl(pyrrolidin-1-yl)methanone | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | p-Toluidine | 67% | N-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | p-Anisidine | 64% | N-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | p-Nitroaniline | 78% | N-(4-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxamide | mdpi.com |
Advanced Spectroscopic and Structural Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Imidazo[1,2-b]pyridazin-6-ylmethanol, distinct signals are expected for each unique proton environment. Based on data from closely related imidazo[1,2-b]pyridazine (B131497) derivatives, the aromatic protons on the bicyclic core typically appear in the downfield region (δ 7.0-8.5 ppm). nih.gov The two protons on the imidazole (B134444) ring (H-2 and H-3) and the two protons on the pyridazine (B1198779) ring (H-7 and H-8) would each give a distinct signal. Specifically, the protons on the pyridazine ring are expected to appear as doublets due to coupling with each other. The methylene (B1212753) protons (-CH₂) of the methanol (B129727) group would likely appear as a singlet around δ 4.5-5.0 ppm, while the hydroxyl proton (-OH) would present as a broad singlet whose position is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbons of the imidazo[1,2-b]pyridazine ring system are expected to resonate in the aromatic region (δ 110-155 ppm). nih.gov The carbon atom C-6, being attached to the electron-withdrawing methanol group, would have a specific chemical shift influenced by this substituent. The methylene carbon of the -CH₂OH group is predicted to appear further upfield, typically in the range of δ 55-65 ppm. Analysis of various substituted imidazo[1,2-b]pyridazines shows consistent chemical shift regions for the core carbons, allowing for predictable assignments. nih.govmdpi.com
Table 1: Predicted NMR Data for this compound Predicted data based on analogous structures. Actual values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | Singlet, ~7.8-8.2 | ~125-130 |
| H-3 | Singlet, ~7.5-7.9 | ~110-115 |
| H-7 | Doublet, ~7.8-8.1 | ~124-128 |
| H-8 | Doublet, ~7.1-7.4 | ~115-120 |
| -CH₂- | Singlet, ~4.7 | ~60 |
| -OH | Broad Singlet, variable | - |
| C-5 | - | ~140-145 |
| C-6 | - | ~150-155 |
| C-8a | - | ~135-140 |
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (C₇H₇N₃O), the molecular weight is 149.15 g/mol . synblock.com
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 149. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (calculated for [M+H]⁺, C₇H₈N₃O⁺: 150.0662). mdpi.com The fragmentation pattern would likely involve the initial loss of the hydroxyl radical (•OH, 17 amu) or the entire hydroxymethyl group (•CH₂OH, 31 amu), leading to significant fragment ions. Further fragmentation of the stable imidazo[1,2-b]pyridazine core would also be observed.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ would contain multiple sharp peaks corresponding to the C=C and C=N stretching vibrations within the fused heterocyclic ring system. A distinct C-O stretching band for the primary alcohol would be expected in the 1000-1050 cm⁻¹ region. researchgate.net
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850-2960 |
| Imidazopyridazine Core | C=N, C=C Stretches | 1400-1650 |
| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000-1050 |
X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis
While a specific crystal structure for this compound is not publicly available, studies on related derivatives have confirmed the planarity of the fused imidazo[1,2-b]pyridazine ring system. It is expected that the bicyclic core of the title compound would also be largely planar. The analysis would reveal the orientation of the hydroxymethyl substituent relative to the ring and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the heterocyclic system, which dictate the crystal packing.
Structure Activity Relationship Sar Investigations of Imidazo 1,2 B Pyridazin 6 Ylmethanol Derivatives
Elucidation of Key Pharmacophoric Features within the Imidazo[1,2-b]pyridazine (B131497) Scaffold
The imidazo[1,2-b]pyridazine nucleus itself possesses key features that are fundamental to its biological activity, primarily its ability to participate in crucial hydrogen bonding interactions with target proteins. The arrangement of nitrogen atoms within the bicyclic system creates specific hydrogen bond donor and acceptor sites that anchor the molecule within the active site of enzymes.
A prominent example of these interactions is observed in imidazo[1,2-b]pyridazine derivatives designed as Tyk2 JH2 inhibitors. nih.gov Co-crystal structures have revealed that the scaffold orients itself to form two main hydrogen bond networks:
Hinge Region Interaction: One critical network involves the N1 nitrogen of the imidazo[1,2-b]pyridazine core acting as a hydrogen bond acceptor from the NH of a valine residue (Val690) in the hinge region of the kinase. nih.gov Additionally, a substituent at the C8 position, such as a methylamino group, can act as a hydrogen bond donor to the carbonyl group of the same residue. nih.gov
Gatekeeper Region Interaction: A second network can be established near the gatekeeper residue of the kinase. nih.gov For instance, an amide carbonyl group attached to the C-3 position of the scaffold can form hydrogen bonds with a lysine (B10760008) residue (Lys642) and, through a bridging water molecule, with a glutamic acid residue (Glu688). nih.gov
These interactions highlight that the N1 atom and the potential for hydrogen-bonding substituents at positions C-3 and C-8 are key pharmacophoric features. The planarity of the fused ring system also contributes to favorable stacking interactions within the protein's active site. The successful development of the kinase inhibitor Ponatinib, which features this scaffold, underscores the importance of these intrinsic properties. nih.govresearchgate.net
Impact of Substituents at Specific Positions (e.g., C-2, C-3, C-6, C-7, C-8) on Biological Efficacy and Selectivity
The strategic placement of various functional groups on the imidazo[1,2-b]pyridazine ring system has a profound effect on the resulting compound's potency, selectivity, and pharmacokinetic properties.
C-2 Position: Substituents at the C-2 position have been shown to significantly influence binding affinity for specific targets. In the development of ligands for β-amyloid plaques, a 2-(4′-Dimethylaminophenyl) moiety was identified as a key requirement for desirable binding affinities. nih.gov The introduction of a 2-[(phenylsulfonyl)methyl] group, coupled with other substitutions, has been explored for generating antikinetoplastid agents. mdpi.com
C-3 Position: The C-3 position is a frequent site for modification to enhance potency and target engagement.
In IKKβ inhibitors, optimization of substituents at the C-3 position was a key strategy that led to increased inhibitory activity. nih.gov
For Tyk2 JH2 inhibitors, an amide group at C-3 is crucial, with its carbonyl oxygen participating in essential hydrogen bonds. nih.gov
The introduction of a nitro group at C-3 has been utilized in the synthesis of potential antikinetoplastid compounds. mdpi.com
In the search for antimycobacterial agents, placing a piperazine (B1678402) ring at the C-3 position has proven to be a successful strategy. researchgate.net
C-6 Position: The C-6 position, where the parent compound has a methanol (B129727) group, is critical for modulating a wide range of biological activities and improving drug-like properties.
Kinase Inhibition: For VEGFR2 inhibition, derivatives with a benzamide (B126) ring connected via an ether linkage at C-6 showed potent activity, with N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl) benzamide being a notable example. actascientific.com Another highly potent VEGFR2 inhibitor, TAK-593, features a complex substituted phenoxy group at this position. actascientific.com
Metabolic Stability: In the development of Tyk2 inhibitors, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability. nih.gov
Aβ Plaque Binding: A variety of substituents at the C-6 position are tolerated, with Kᵢ values for 2-(dimethylaminophenyl) imidazo[1,2-b]pyridazines ranging from 10 to 50 nM. A 6-methylthio analogue demonstrated higher affinity than a 6-methoxy analogue. nih.gov
Antimycobacterial Activity: The presence of a morpholine (B109124) ring at C-6, combined with a C-3 piperazine substituent, yielded compounds with potent activity against M. tuberculosis. researchgate.net
C-8 Position: As mentioned, the C-8 position can play a role in anchoring the scaffold in a kinase active site. A C-8 methylamino group's NH has been observed to form a hydrogen bond with the carbonyl of Val690 in Tyk2 JH2, contributing to the inhibitor's potency. nih.gov
The following table summarizes the impact of various substituents at different positions on the imidazo[1,2-b]pyridazine core for specific biological targets.
| Position | Substituent Example | Target / Activity | Observed Effect | Reference |
| C-2 | 4′-Dimethylaminophenyl | β-Amyloid Plaques | Requirement for desirable binding affinity | nih.gov |
| C-3 | Amide | Tyk2 JH2 Kinase | Carbonyl oxygen forms key hydrogen bonds | nih.gov |
| C-3 | Piperazine | M. tuberculosis | Confers potent antimycobacterial activity | researchgate.net |
| C-6 | Substituted phenoxy | VEGFR2 Kinase | Potent inhibition (e.g., TAK-593) | actascientific.com |
| C-6 | Methylthio | β-Amyloid Plaques | Higher binding affinity than methoxy | nih.gov |
| C-6 | Morpholine | M. tuberculosis | Potent antimycobacterial activity | researchgate.net |
| C-8 | Methylamino | Tyk2 JH2 Kinase | NH group acts as a hydrogen bond donor | nih.gov |
Correlation between Molecular Structure and Diverse Biological Activity Profiles
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident in the broad spectrum of biological activities its derivatives exhibit, which is a direct consequence of the different substitution patterns researchers have explored. nih.govrjptonline.org The core structure serves as a template that can be decorated with specific functional groups to target a wide array of proteins and biological pathways.
Anticancer Activity: This is one of the most explored areas for this scaffold. nih.gov By incorporating substituents that target the ATP-binding site of kinases, numerous potent inhibitors have been developed. For example, 3,6-disubstituted derivatives have shown activity against kinases like DYRKs and CLKs. nih.gov Specific substitution patterns have yielded dual inhibitors of c-Met and VEGFR2, as well as highly selective VEGFR2 inhibitors. actascientific.comdergipark.org.tr The clinical success of Ponatinib against chronic myeloid leukemia is a testament to the scaffold's utility in oncology. researchgate.net
Anti-inflammatory Activity: The development of inhibitors for kinases involved in inflammatory signaling pathways, such as IKKβ and Tyk2, demonstrates the scaffold's potential in treating inflammatory diseases. nih.govnih.gov Derivatives have also been synthesized as inhibitors of TNF-α production. dergipark.org.tr
Antiparasitic and Antimycobacterial Activity: Modifications to the scaffold have led to compounds with activity against various pathogens. For instance, 6-chloro-3-nitro-2-substituted derivatives show activity against Trypanosoma brucei. mdpi.com Furthermore, 3,6-disubstituted derivatives containing piperazine and morpholine rings are effective against M. tuberculosis. researchgate.net
Central Nervous System (CNS) Applications: The scaffold has been adapted to create ligands for targets within the CNS. A notable example is the development of derivatives as imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov
The diverse biological profiles are a direct result of how different substituents interact with the unique topologies and amino acid residues of various biological targets. A lipophilic group at one position might be ideal for fitting into a hydrophobic pocket of a kinase, while a hydrogen-bonding group at another position could be essential for binding to a different enzyme or receptor. This chemical tractability allows for the generation of vast chemical libraries and the subsequent identification of compounds with highly specific and potent biological effects.
The table below provides examples of imidazo[1,2-b]pyridazine derivatives and their associated biological activities and potencies.
| Compound/Derivative Class | Substitution Pattern | Biological Target | Activity Metric | Reference |
| TAK-593 | C-2: (cyclopropylcarbonyl)amino, C-6: substituted phenoxy | VEGFR2 | IC₅₀ = 0.95 nM | actascientific.com |
| Compound 7 | C-6: substituted phenoxy-benzamide | VEGFR2 | IC₅₀ = 7.1 nM | actascientific.com |
| Compound 4 | C-2: 4′-Dimethylaminophenyl, C-6: methylthio | β-Amyloid Plaques | Kᵢ = 11.0 nM | nih.gov |
| Compound 20a | 3,6-disubstituted | PfCLK1 | IC₅₀ = 32 nM | nih.gov |
| Compound 6q-t series | C-3: amide, C-6: substituted aminodihydropyridinone | Tyk2 JH2 | Kᵢ = 0.015 - 0.035 nM | nih.gov |
| Compound 8h/8j | C-3: piperazine-amide, C-6: morpholine | M. tuberculosis | MIC = 1.6 µg/mL | researchgate.net |
| Nitro-derivative 3 | C-2: (phenylsulfonyl)methyl, C-3: nitro, C-6: chloro | T. b. brucei | EC₅₀ = 0.38 µM | mdpi.com |
Computational Chemistry and in Silico Modeling in Imidazo 1,2 B Pyridazine Research
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of the imidazo[1,2-b]pyridazine (B131497) nucleus. Such theoretical studies are foundational for understanding the intrinsic properties of the scaffold that influence its biological activity.
DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential (MEP). This information helps in identifying the most likely sites for electrophilic and nucleophilic attack, predicting the molecule's reactivity, and understanding its non-covalent interaction capabilities. For Imidazo[1,2-b]pyridazin-6-ylmethanol, DFT could be used to analyze how the electronic properties of the core heterocyclic system are modulated by the C6-methanol substituent. A review of theoretical studies on the imidazo[1,2-b]pyridazine (IMP) core has noted the application of DFT in analyzing its molecular and vibrational properties. These fundamental calculations are crucial for parameterizing molecular mechanics force fields used in subsequent molecular dynamics and docking simulations.
Molecular Dynamics Simulations for Ligand-Target Interactions
While specific molecular dynamics (MD) simulations for this compound were not detailed in the available research, this computational technique is a critical step for evaluating the stability of ligand-protein complexes predicted by molecular docking. MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, accounting for the flexibility of both the small molecule and the biological macromolecule.
The general process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a set period, typically nanoseconds to microseconds. The resulting trajectory reveals the stability of key interactions, conformational changes in the protein or ligand, and can be used to calculate binding free energies more accurately. For a compound like this compound, MD simulations would be essential to confirm whether the hydrogen bonds and hydrophobic interactions predicted in docking studies are maintained over time, thus validating the proposed binding mode.
Molecular Docking and Binding Mode Analysis
Molecular docking is a widely used in silico technique to predict the preferred orientation of a ligand when bound to a target protein. Numerous studies have utilized docking to elucidate the binding modes of various imidazo[1,2-b]pyridazine derivatives, particularly as kinase inhibitors. These studies consistently show that the imidazo[1,2-b]pyridazine scaffold is a privileged structure for binding within the ATP pocket of kinases.
Typically, the bicyclic core forms crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. Substituents at the C3 and C6 positions extend into different regions of the binding site, and their nature is critical for determining potency and selectivity.
For this compound, the methanol (B129727) group at the C6 position would be expected to interact with amino acid residues in the solvent-exposed region of the binding pocket. This hydroxyl group could act as a hydrogen bond donor or acceptor, potentially forming key interactions that enhance binding affinity. For instance, in docking studies of related analogs against Haspin kinase, the side chain at the C6 position occupies the space towards the solvent-exposed region. The ability to form additional hydrogen bonds is a well-established strategy for improving ligand potency.
| Target Protein | C6-Substituent on Imidazo[1,2-b]pyridazine Core | Key Interactions & Findings | Reference(s) |
| TAK1 Kinase | Morpholine (B109124) | The morpholine group at C6 improved kinase inhibition compared to no substitution. The oxygen atom interacts with the conserved Lys-63 in the ATP-binding site. | |
| Haspin Kinase | Amino alkyl side chain | The C6 side chain occupies the space towards the solvent-exposed region of the binding pocket. | |
| Tyk2 (JH2 Domain) | Anilino group | A cocrystal structure revealed that the C6 substituent influences the binding mode and metabolic stability. | |
| PIM1 Kinase | Various | The imidazo[1,2-b]pyridazine core interacts with the N-terminal lobe helix αC rather than the hinge region, explaining enhanced selectivity. | |
| DHPS | Benzamide (B126)/Acetamide derivatives | Docking studies were performed to investigate the inhibition of Dihydropteroate Synthetase (DHPS), with the imidazo[1,2-b]pyridazine ring acting as a bioisostere of the pteridine (B1203161) substrate. |
In Silico Approaches for Drug Design and Lead Optimization
In silico methods are integral to the drug design and lead optimization process for imidazo[1,2-b]pyridazine-based compounds. The journey from a preliminary "hit" to a "lead" compound involves iterative cycles of design, synthesis, and testing, with computational modeling guiding the design phase.
Structure-activity relationship (SAR) studies are often rationalized and accelerated using computational analyses. By comparing the docking scores, binding modes, and calculated properties of a series of analogs, researchers can build models that predict the activity of yet-unsynthesized compounds. For the imidazo[1,2-b]pyridazine scaffold, SAR studies have demonstrated that modifications at various positions can drastically alter biological activity and selectivity.
The optimization of substituents at the C6 position is a recurring theme in the development of these compounds as kinase inhibitors. For example, in the development of TAK1 inhibitors, the introduction of a morpholine at C6 was shown to improve activity. Similarly, in the design of Tyk2 inhibitors, modifications at this position were explored to enhance metabolic stability and cell permeability. The design of this compound would fit within this strategy, where the -CH2OH group is a relatively small, polar functional group capable of forming hydrogen bonds, potentially improving solubility and target engagement. In silico approaches allow for the virtual screening of many possible C6 substituents to prioritize those most likely to result in favorable drug-like properties.
| Optimization Goal | Target | Role of C6-Substitution in Lead Optimization | Reference(s) |
| Improve Potency | TAK1 Kinase | Introduction of morpholine or piperazine (B1678402) moieties at C6 enhanced inhibitory concentrations into the nanomolar range. | |
| Enhance Selectivity | Haspin Kinase | C6-O-substituted molecules showed altered selectivity profiles against other kinases like CDK2 and CDK5. | |
| Improve Metabolic Stability | Tyk2 JH2 | Moving from a 6-anilino to other derivatives was a key strategy to improve metabolic stability. | |
| Modulate Binding Affinity | Aβ Plaques | SAR studies showed that different substituents at the C6-position (e.g., methylthio, methoxy, ω-fluoroalkyl) resulted in Ki values ranging from 11.0 to >1000 nM. |
Biological and Pharmacological Activities of Imidazo 1,2 B Pyridazin 6 Ylmethanol Derivatives
Kinase Inhibition Spectrum
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been systematically evaluated against a panel of protein kinases, revealing a diverse and often potent inhibitory profile. The substitutions at various positions on the imidazo[1,2-b]pyridazine core dictate the selectivity and potency of these compounds against different kinases.
Dual-specificity Tyrosine-phosphorylation-Regulated Kinases (DYRKs) Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Dual-specificity Tyrosine-phosphorylation-Regulated Kinases (DYRKs), a family of kinases involved in cell proliferation, differentiation, and survival. Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of DYRKs with IC50 values in the nanomolar range. researchgate.net
One notable compound, 20a , exhibited an IC50 of 50 nM against DYRK1A. researchgate.net Further optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A with an in vitro IC50 of 25 nM. dundee.ac.uk The binding mode of these inhibitors has been elucidated through X-ray crystallography, aiding in the rational design of even more selective compounds. dundee.ac.uk
| Compound | DYRK1A IC50 (nM) | Reference |
|---|---|---|
| 20a | 50 | researchgate.net |
| 17 | 25 | dundee.ac.uk |
CDC-like Kinases (CLKs) Inhibition
In addition to their activity against DYRKs, several 3,6-disubstituted imidazo[1,2-b]pyridazines have shown inhibitory effects on CDC-like Kinases (CLKs), which are involved in the regulation of pre-mRNA splicing. Compound 20a was found to be a selective inhibitor of CLK1 and CLK4 with IC50 values of 82 nM and 44 nM, respectively. researchgate.net
The dual inhibitory activity against both DYRKs and CLKs is a characteristic feature of some imidazo[1,2-b]pyridazine derivatives. However, medicinal chemistry efforts have also focused on improving selectivity. For instance, rational design based on the crystal structure of a DYRK1A inhibitor led to the development of compound 29 , which demonstrated improved kinase selectivity with respect to the closely related CLK kinases. dundee.ac.uk
| Compound | CLK1 IC50 (nM) | CLK4 IC50 (nM) | Reference |
|---|---|---|---|
| 20a | 82 | 44 | researchgate.net |
IκB Kinase β (IKKβ) Inhibition
The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop inhibitors of IκB Kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is central to the inflammatory response. Researchers have discovered and optimized a series of imidazo[1,2-b]pyridazine derivatives that demonstrate potent IKKβ inhibitory activity. These efforts focused on improving not only the in vitro potency but also the cellular activity by adjusting the polarity of the molecules to enhance permeability. The introduction of additional substituents, guided by interaction model studies, further increased the affinity for IKKβ. These optimized compounds have shown efficacy in animal models of arthritis.
p38 Mitogen-Activated Protein Kinases (p38 MAP Kinases) Inhibition
Structure-based design strategies have led to the identification of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, a critical mediator of inflammatory cytokine production. X-ray crystallography revealed that the binding of inhibitors to p38 MAP kinase can induce a conformational change in the enzyme, which was exploited to enhance hydrophobic interactions between the ligand and the protein. This approach led to the discovery of potent, selective, and orally bioavailable imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. One such compound, a pyridine (B92270) N-oxide 16 , exhibited potent inhibition of p38 MAP kinase.
Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibition
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a key signaling molecule in the pathways leading to the activation of NF-κB and MAP kinases. Strategic substitutions at the 6-position of the imidazo[1,2-b]pyridazine core with morpholine (B109124) or piperazine (B1678402) moieties, combined with an appropriate aryl substituent at the 3-position, resulted in compounds that inhibit TAK1 at nanomolar concentrations. The lead compound, 26 , demonstrated an IC50 of 55 nM for TAK1 inhibition. rsc.org Several other analogs also exhibited potent inhibition of TAK1. rsc.org
| Compound | TAK1 IC50 (nM) | Reference |
|---|---|---|
| 26 | 55 | rsc.org |
Bruton's Tyrosine Kinase (BTK) Inhibition
Recent research has highlighted the potential of the imidazo[1,2-b]pyridazine scaffold in developing highly potent and selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell receptor signaling. A specific derivative, compound 22 (also known as TM471-1), was identified as a covalent inhibitor of BTK with an exceptionally low IC50 of 1.3 nM. mdpi.com This compound demonstrated excellent selectivity across a large panel of kinases, highlighting the potential for developing highly targeted therapies. mdpi.com
| Compound | BTK IC50 (nM) | Reference |
|---|---|---|
| 22 (TM471-1) | 1.3 | mdpi.com |
Other Protein Kinase Targets (e.g., Janus Kinase 2, Cyclin-Dependent Kinases, VEGFR2)
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of several other crucial protein kinases involved in cell signaling and disease progression.
Janus Kinase (JAK) Family: Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family. rsc.org These compounds bind to the pseudokinase domain (JH2) of TYK2, suppressing the cytokine-mediated activation of the catalytic (JH1) domain. rsc.org This mechanism provides a pathway for treating immuno-inflammatory diseases where TYK2-mediated cytokines like IL-12, IL-23, and type 1 interferons play a key role. rsc.orgnih.gov Structure-activity relationship studies led to the development of compounds with dramatically improved metabolic stability and oral bioavailability, which proved effective in animal models of arthritis. nih.govmedchemexpress.com
Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine structure has served as a template for developing potent and selective inhibitors of CDKs. nih.gov Modifications of related scaffolds led to the identification of this less lipophilic series, which demonstrated significant inhibitory activity against CDK2. nih.gov Further research has focused on CDK12 and CDK13, which are attractive therapeutic targets in oncology, particularly for triple-negative breast cancer (TNBC). digitellinc.comnih.gov Certain derivatives function not only as ATP-competitive inhibitors of CDK12 but also as molecular glues that induce the degradation of Cyclin K, a protein that interacts with CDK12. digitellinc.com For instance, compound 24 was identified as a potent covalent inhibitor of CDK12 and CDK13, with IC50 values of 15.5 nM and 12.2 nM, respectively, and it effectively suppressed the proliferation of TNBC cell lines. nih.gov
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. estranky.sk Synthetic studies have produced imidazo[1,2-b]pyridazine derivatives as potent VEGFR2 kinase inhibitors. estranky.skresearchgate.net One such compound, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b), exhibited strong inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. estranky.skresearchgate.net This compound also showed inhibitory effects on platelet-derived growth factor receptor β (PDGFRβ) kinase. estranky.sk Other research efforts have aimed to create dual inhibitors of c-Met and VEGFR2, leading to derivatives that strongly inhibit both kinases at low nanomolar concentrations. nih.gov
| Compound Series/Example | Target Kinase | Reported IC50/EC50 | Key Findings | Reference |
|---|---|---|---|---|
| IZP Analogs | TYK2 (JH2 Domain) | N/A | Act as allosteric inhibitors, suppressing cytokine signaling. rsc.orgnih.gov | rsc.orgnih.gov |
| Compound 24 | CDK12 / CDK13 | 15.5 nM / 12.2 nM | Potent covalent inhibitor; suppresses proliferation of triple-negative breast cancer cells. nih.gov | nih.gov |
| General CDK Inhibitors | CDK2 | Varies | Potent and selective inhibitors with good oral plasma levels in mice. nih.gov | nih.gov |
| Compound 6b | VEGFR2 / PDGFRβ | 7.1 nM / 15 nM | Strong and selective inhibitor of VEGFR2. estranky.skresearchgate.net | estranky.skresearchgate.net |
| Dual Inhibitors | c-Met / VEGFR2 | Low nanomolar | Potent dual inhibition of both kinases. nih.gov | nih.gov |
Anti-Infective and Antiparasitic Activities
Antibacterial Efficacy
The imidazo[1,2-b]pyridazine scaffold has been utilized to develop novel antibacterial agents. A series of amide derivatives based on this structure were synthesized and evaluated for their in vitro activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. citedrive.com Notably, compounds 10 and 16 from this series showed antibacterial activity comparable to the tetracycline (B611298) control against P. aeruginosa, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. citedrive.com Another compound, 17, displayed moderate activity against B. subtilis with an MIC of 10 μg/mL. citedrive.com These findings suggest that the imidazo[1,2-b]pyridazine core is a promising framework for developing new treatments for bacterial infections.
Antifungal Efficacy
Derivatives of imidazo[1,2-b]pyridazine have demonstrated significant and broad-spectrum antifungal properties. nih.govresearchgate.net A series of 3,6-disubstituted derivatives were tested against nine different phytopathogenic fungi, with many compounds showing excellent activity. nih.govresearchgate.netdocumentsdelivered.com Specifically, compounds 4a, 4c, 4d, 4l, and 4r were found to be more potent than the commercial fungicide hymexazol (B17089) against strains such as Corn Curvalaria Leaf Spot and Alternaria alternata. nih.gov More recently, this scaffold has been investigated as a potential treatment for eumycetoma, a neglected tropical fungal disease. nih.gov A study synthesized 47 derivatives, of which 17 showed promising in vitro activity against Madurella mycetomatis, the primary causative agent of eumycetoma, with IC50 values of ≤ 5 μM. nih.gov
Antiviral Activities (e.g., Human Cytomegalovirus, HIV Integrase Inhibition)
While the broader class of imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, has been investigated for antiviral properties against human cytomegalovirus (HCMV), specific data on the antiviral efficacy of imidazo[1,2-b]pyridazin-6-ylmethanol derivatives against HCMV or as HIV integrase inhibitors is not extensively detailed in the available literature. nih.govnih.gov Research has shown that for related scaffolds, antiviral activity is strongly influenced by the nature and position of substituents on the heterocyclic core. nih.govnih.gov However, dedicated studies focusing on the imidazo[1,2-b]pyridazine core for these specific viral targets are required to establish their potential.
Antiparasitic and Antiprotozoal Activities (e.g., Toxoplasma gondii CDPK1, Plasmodium falciparum CLK1, Leishmania amazonensis)
The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable template for designing potent agents against a variety of protozoan parasites.
Toxoplasma gondii CDPK1: Derivatives have been specifically designed to inhibit the calcium-dependent protein kinase 1 of Toxoplasma gondii (TgCDPK1), an essential enzyme for the parasite's motility, invasion, and replication. nih.govresearchgate.netnih.gov A structure-based design approach led to the development of compounds like 16a and 16f, which block TgCDPK1 activity at low nanomolar concentrations and inhibit parasite growth in vitro with EC50 values of 100 nM and 70 nM, respectively. researchgate.netnih.gov These compounds showed a good selectivity profile against mammalian kinases and low toxicity to host cells. researchgate.netnih.gov Subsequent modification into hydrochloride salts (e.g., SP230, SP231, SP232) improved their suitability for in vivo administration, leading to a significant reduction (over 90%) of the parasite burden in the spleen and lungs of mice with acute toxoplasmosis. nih.gov
Plasmodium falciparum CLK1: The imidazo[1,2-b]pyridazine core has also been explored for its activity against kinases in Plasmodium falciparum, the parasite responsible for malaria. nih.gov Research into 3,6-disubstituted derivatives identified potent inhibitors of P. falciparum CLK1 (PfCLK1). nih.gov Compound 20a from this series was found to be a highly selective product, inhibiting PfCLK1 with an IC50 of 32 nM. nih.gov
Leishmania amazonensis: Several compounds from a series of 3,6-disubstituted imidazo[1,2-b]pyridazines demonstrated anti-leishmanial activity against Leishmania amazonensis, although often at higher concentrations (10 μM). nih.gov Another study explored a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative, which showed activity against Leishmania donovani and Leishmania infantum, though its poor solubility in culture media was a limiting factor. mdpi.comresearchgate.net
| Compound/Series | Parasite Target | Enzyme/Pathway | Reported IC50/EC50 | Key Findings | Reference |
|---|---|---|---|---|---|
| 16a | Toxoplasma gondii | TgCDPK1 | 100 nM (in vitro growth) | Potent and selective inhibitor with low host cell toxicity. researchgate.netnih.gov | researchgate.netnih.gov |
| 16f | Toxoplasma gondii | TgCDPK1 | 70 nM (in vitro growth) | Blocks enzymatic activity at low nanomolar concentrations. researchgate.netnih.gov | researchgate.netnih.gov |
| SP230, SP231, SP232 | Toxoplasma gondii | TgCDPK1 | N/A | Hydrochloride salts that reduced parasite burden by >90% in a mouse model. nih.gov | nih.gov |
| 20a | Plasmodium falciparum | PfCLK1 | 32 nM | Potent and selective inhibition of a key malarial parasite kinase. nih.gov | nih.gov |
| 3,6-Disubstituted derivatives | Leishmania amazonensis | N/A | Active at 10 μM | Showed anti-leishmanial activity with low toxicity. nih.gov | nih.gov |
Neuropharmacological and Central Nervous System (CNS) Activities
Derivatives of fused imidazole (B134444) ring systems, including the imidazo[1,2-b]pyridazine scaffold, have been investigated for their potential to modulate CNS pathways. Their activities are often linked to their interaction with key neurotransmitter receptors.
The γ-aminobutyric acid type A (GABAA) receptor is a primary target for therapeutic agents that modulate inhibitory neurotransmission in the CNS. nih.gov The modulation of this receptor can lead to sedative, hypnotic, anxiolytic, and anticonvulsant effects. nih.gov While direct studies on this compound are limited, related structures such as pyridazine-based benzodiazepine (B76468) site agonists have been developed as subtype-selective GABAA agonists. researchgate.net These compounds demonstrate the potential of the pyridazine (B1198779) core, a key component of the imidazo[1,2-b]pyridazine system, to interact with GABAA receptors. Furthermore, various natural and synthetic compounds have been shown to act as positive modulators of GABAA receptors, indicating a broad potential for different chemical scaffolds to elicit effects through this mechanism. semanticscholar.orgnih.govresearchgate.net
Histamine (B1213489) H3 receptors are primarily located in the central nervous system and act as inhibitory autoreceptors on histaminergic neurons, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are known to have stimulant and nootropic effects and are being explored for the treatment of neurodegenerative and sleep disorders. wikipedia.org The development of H3 receptor antagonists has often focused on compounds containing an imidazole ring, a core component of the imidazo[1,2-b]pyridazine structure. wikipedia.org While many early imidazole-based antagonists faced challenges with bioavailability and potential drug interactions, ongoing research has led to the development of new leads, including non-imidazole structures, for H3-receptor antagonism. nih.govnih.gov The potential for imidazo[1,2-b]pyridazine derivatives to act as H3 receptor antagonists is an area of interest for the development of novel CNS-active agents. drugbank.com
The anxiolytic effects of compounds are often linked to their modulation of the GABAA receptor. nih.gov Pyridazine-based compounds have been developed as selective agonists for the α2/α3 subtypes of the GABAA receptor, aiming to produce anxiolytic effects with reduced sedative potential. researchgate.net The anxiolytic activity of certain compounds can be reversed by flumazenil, a benzodiazepine site antagonist, suggesting a mechanism of action involving the GABAA receptor. nih.gov
The enhancement of GABAergic transmission is a key mechanism for many anticonvulsant drugs. nih.gov Compounds that act as positive modulators of GABAA receptors have demonstrated anticonvulsant activity in various preclinical models. semanticscholar.orgnih.gov For instance, constituents isolated from Artemisia indica were found to be positive modulators of α1β2γ2L GABA-A receptors and exhibited anticonvulsant effects in mouse models. nih.govresearchgate.net This highlights the potential for compounds that interact with the GABAergic system to be developed as antiepileptic agents.
Anti-Inflammatory and Immunomodulatory Activities
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for the development of anti-inflammatory agents. nih.gov Derivatives of this class have been shown to inhibit key pathways involved in the inflammatory response. One such target is the Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family that plays a crucial role in the signaling of pro-inflammatory cytokines like IL-12 and IL-23. nih.gov A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 JH2 domain. nih.gov One of these inhibitors was effective in a dose-dependent manner in a rat pharmacodynamic model, inhibiting the production of IFNγ induced by IL-12/IL-18. nih.gov
The anti-inflammatory potential of related heterocyclic structures, such as N-acylhydrazone derivatives, has also been demonstrated. These compounds can modulate the nitric oxide (NO) pathway and the expression of pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com
Anticancer and Cytotoxic Activities against Cell Lines
A significant area of research for imidazo[1,2-b]pyridazine derivatives is in the field of oncology. These compounds have shown potent anti-proliferative and cytotoxic activities against a range of human cancer cell lines. nih.gov
One study focused on a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives as ATP-competitive mTOR inhibitors. nih.gov Several of these compounds, notably A17 and A18, exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460, with IC50 values in the nanomolar range for mTOR inhibition. nih.gov Compound A17 also demonstrated a significant anticancer effect in an in vivo nude mice A549 xenograft model. nih.gov
The closely related imidazo[1,2-a]pyridine (B132010) scaffold has also yielded potent anticancer agents. nih.govchemmethod.com For instance, novel hybrids of imidazo[1,2-a]pyridine have demonstrated significant in vitro cytotoxic activity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.comchemmethod.com In one study, compound HB9 was more potent than the standard anticancer drug Cisplatin against the A549 cell line. chemmethod.comchemmethod.com Another compound, HB10, showed higher activity against the HepG2 cell line than Cisplatin. chemmethod.comchemmethod.com
Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. mdpi.com Compound 13k from this series was found to be the most potent, with IC50 values ranging from 0.09 μM to 0.43 μM against a panel of five cancer cell lines and an IC50 value of 1.94 nM for PI3Kα inhibition. mdpi.com Other imidazo[1,2-a]pyridine derivatives, IP-5 and IP-6, have shown strong cytotoxic effects against the HCC1937 breast cancer cell line. nih.govnih.govresearchgate.net
A 3-nitroimidazo[1,2-b]pyridazine (B98374) derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was evaluated for its activity against various parasites and its cytotoxicity against the HepG2 cell line. While it showed good activity against Trypanosoma brucei brucei, its poor solubility limited the determination of its cytotoxicity, with a CC50 value greater than 7.8 µM. mdpi.com
Interactive Data Table: Cytotoxic Activity of Imidazo[1,2-b]pyridazine and Related Derivatives
| Compound | Cell Line | Activity (IC50/CC50) | Reference |
| A17 | A549 (non-small cell lung) | 0.02 µM | nih.gov |
| A18 | A549 (non-small cell lung) | 0.03 µM | nih.gov |
| A17 | H460 (non-small cell lung) | 0.03 µM | nih.gov |
| A18 | H460 (non-small cell lung) | 0.04 µM | nih.gov |
| HB9 | A549 (lung cancer) | 50.56 µM | chemmethod.comchemmethod.com |
| HB10 | HepG2 (liver carcinoma) | 51.52 µM | chemmethod.comchemmethod.com |
| Cisplatin | A549 (lung cancer) | 53.25 µM | chemmethod.comchemmethod.com |
| Cisplatin | HepG2 (liver carcinoma) | 54.81 µM | chemmethod.comchemmethod.com |
| IP-5 | HCC1937 (breast cancer) | 45 µM | nih.govnih.govresearchgate.net |
| IP-6 | HCC1937 (breast cancer) | 47.7 µM | nih.govnih.govresearchgate.net |
| 13k | HCC827 (lung cancer) | 0.09 µM | mdpi.com |
| 13k | A549 (lung cancer) | 0.17 µM | mdpi.com |
| 13k | SH-SY5Y (neuroblastoma) | 0.21 µM | mdpi.com |
| 13k | HEL (erythroleukemia) | 0.43 µM | mdpi.com |
| 13k | MCF-7 (breast cancer) | 0.11 µM | mdpi.com |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | HepG2 (liver carcinoma) | > 7.8 µM | mdpi.com |
Miscellaneous Biological Activities of this compound Derivatives
Beta-Amyloid Plaque Binding and Potential for Imaging Agent Development
The accumulation of β-amyloid (Aβ) plaques in the brain is a primary neuropathological hallmark of Alzheimer's disease. Consequently, the development of imaging agents that can specifically bind to these plaques is crucial for early diagnosis and for monitoring the effectiveness of therapeutic interventions. Researchers have investigated imidazo[1,2-b]pyridazine derivatives as potential ligands for this purpose, designing them as isosteric analogues of other known imaging agents to potentially reduce nonspecific binding by lowering lipophilicity. nih.gov
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. nih.gov The research established key structure-activity relationships (SAR), demonstrating that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core significantly influence binding affinity. Notably, the presence of a 2-(4′-Dimethylaminophenyl) group was found to be favorable for high-affinity binding. The study revealed that a 6-methylthio substitution resulted in higher affinity compared to a 6-methoxyl group. nih.gov Conversely, the introduction of ω-fluoroethyl or ω-fluoropropyl groups at the 6-position led to a decrease in binding affinity. Further modifications replacing the 2-phenyl ring with pyridinyl or thiophenyl rings also resulted in a significant reduction in binding, indicating the phenyl ring's importance for this interaction. nih.gov
Among the synthesized compounds, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4 in the study) demonstrated a particularly high binding affinity, with a Kᵢ value of 11.0 nM. nih.gov This finding suggests that the imidazo[1,2-b]pyridazine scaffold is a promising foundation for the development of novel radiotracers for positron emission tomography (PET) imaging of Aβ plaques in the brain. nih.gov
Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques
| Compound | Substitution at 2-position | Substitution at 6-position | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| 3 | 4′-Dimethylaminophenyl | Methoxy (-OCH₃) | 33.4 |
| 4 | 4′-Dimethylaminophenyl | Methylthio (-SCH₃) | 11.0 |
| 5 | 4′-Dimethylaminophenyl | 2-Fluoroethylthio (-S(CH₂)₂F) | 123.3 |
| 6 | 4′-Dimethylaminophenyl | 3-Fluoropropylthio (-S(CH₂)₃F) | 266.7 |
Data sourced from a study on the in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov
Antiulcer Activity
A review of the scientific literature indicates that while related heterocyclic compounds have been explored for antiulcer properties, specific studies detailing the antiulcer activity of this compound derivatives are not extensively documented. Research in this area has focused on structurally distinct scaffolds, such as substituted imidazo[1,2-a]pyridines, which have been investigated for their gastric antisecretory and cytoprotective properties. bohrium.com
Necroptosis Inhibition
Necroptosis is a regulated form of necrotic cell death that is implicated in various inflammatory diseases. This pathway is mediated by a signaling complex involving key protein kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the Mixed Lineage Kinase Domain-like protein (MLKL). The imidazo[1,2-b]pyridazine scaffold is recognized in medicinal chemistry as a "privileged scaffold" for the development of potent kinase inhibitors. nih.govnih.gov Derivatives of this scaffold have been successfully developed as inhibitors for a wide range of kinases. nih.govnih.gov
Despite the established potential of the imidazo[1,2-b]pyridazine core in kinase inhibition, direct investigations of its derivatives as specific inhibitors of the necroptosis pathway by targeting RIPK1, RIPK3, or MLKL are not widely reported in the available scientific literature.
Sirtuin Modulation
Sirtuins are a class of NAD⁺-dependent deacetylase enzymes that play a critical role in regulating cellular processes such as metabolic control, DNA repair, and inflammation. researchgate.net As such, they have emerged as promising therapeutic targets for a variety of diseases. The modulation of sirtuin activity by small molecules is an area of active research.
A patent review covering small-molecule modulators of Sirtuin 1 (SIRT1) identified derivatives of the imidazo-pyridazine class as potent SIRT1 activators. researchgate.net A library of 1,099 compounds was screened, from which several imidazo-pyridazine derivatives were found to be highly active. One of the most potent compounds from this series, designated as derivate 12 , demonstrated significant activation of SIRT1 in enzymatic assays, with an EC1.5 value of less than 1 μM and a fold activation greater than 350%. researchgate.net This discovery highlights the potential of the imidazo[1,2-b]pyridazine scaffold as a basis for the design of novel therapeutic agents that function through the modulation of sirtuin activity.
Table 2: Sirtuin-Modulating Activity of Imidazo-pyridazine Derivatives
| Compound Class | Target | Key Finding | Source |
|---|---|---|---|
| Imidazo-pyridazine derivatives | Sirtuin 1 (SIRT1) | Identified as potent activators of SIRT1 in a high-throughput screen. | Patent Review researchgate.net |
| Derivate 12 | Sirtuin 1 (SIRT1) | One of the most active compounds, with EC1.5 < 1 μM and >350% fold activation. | Patent Review researchgate.net |
Future Prospects and Research Directions in Imidazo 1,2 B Pyridazin 6 Ylmethanol Research
Paving the Way for Scaffold Diversity: The Rise of Novel and Green Synthetic Methodologies
The exploration of the chemical space around the imidazo[1,2-b]pyridazine (B131497) core is intrinsically linked to the development of innovative and sustainable synthetic strategies. Traditional methods for the synthesis of this scaffold often rely on harsh reaction conditions and the use of hazardous reagents. The future of imidazo[1,2-b]pyridazine synthesis lies in the adoption of green chemistry principles to afford a diverse range of analogues in an environmentally responsible and efficient manner.
Recent advancements have highlighted the utility of microwave and ultrasound-assisted organic synthesis as powerful tools for accelerating reaction rates and improving yields of imidazo[1,2-b]pyridazine derivatives. These techniques not only reduce reaction times from hours to minutes but also often lead to cleaner reaction profiles with fewer byproducts, simplifying purification processes. For instance, microwave-assisted synthesis has been successfully employed in the construction of various substituted imidazo[1,2-a]pyridines, a closely related scaffold, suggesting its broad applicability to the imidazo[1,2-b]pyridazine system.
The table below summarizes some of the emerging green synthetic approaches for imidazo[1,2-b]pyridazine and related scaffolds.
| Synthetic Methodology | Key Advantages | Potential for Scaffold Diversity |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. | High |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, milder conditions. | High |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. | Very High |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | High |
| Catalytic C-H Activation | Direct functionalization of the scaffold, reduced pre-functionalization steps. | Very High |
The continued exploration of these and other green synthetic methodologies will be crucial for the sustainable and diverse production of novel Imidazo[1,2-b]pyridazin-6-ylmethanol analogues.
Sharpening the Focus: Advanced SAR Studies and Targeted Compound Library Design
A deep understanding of the structure-activity relationships (SAR) is paramount for the rational design of potent and selective drug candidates. For the imidazo[1,2-b]pyridazine scaffold, extensive SAR studies have been conducted, particularly in the context of kinase inhibition. These studies have revealed key structural features that govern binding affinity and selectivity.
For example, research on imidazo[1,2-b]pyridazine-based inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has demonstrated the critical role of substituents at various positions of the heterocyclic core. Modifications at the C3 and C6 positions have been shown to significantly impact inhibitory activity and selectivity. Further SAR studies have led to the identification of highly potent and selective Tyk2 JH2 inhibitors.
The future of SAR studies in this area will involve the use of advanced techniques to build more comprehensive and predictive models. Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) studies can provide valuable insights into the structural requirements for biological activity. These computational models can help prioritize the synthesis of novel analogues with improved potency and selectivity.
The design of targeted compound libraries is another key strategy for accelerating the discovery of lead compounds. By focusing on specific biological targets, such as a particular kinase or receptor, libraries of imidazo[1,2-b]pyridazine derivatives can be designed to maximize the probability of identifying active compounds. This approach involves the strategic selection of building blocks and synthetic routes to generate a focused collection of molecules with a high degree of structural diversity around a common core.
The following table highlights key findings from SAR studies on imidazo[1,2-b]pyridazine derivatives targeting different biological entities.
| Biological Target | Key SAR Findings | Reference Compound(s) |
| β-Amyloid Plaques | The 2-N,N-dimethylaminophenyl moiety is crucial for high binding affinity. Moderate tolerance for modifications at the 6-position. | 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine |
| IKKβ | Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold enhances inhibitory activity. | Not specified |
| Tyk2 JH2 | The N1-substituent on the 2-oxo-1,2-dihydropyridine ring and modifications at the C3 position are critical for activity and metabolic stability. | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogues |
Unraveling the "How": Integrated Computational and Experimental Approaches for Mechanism of Action Elucidation
Understanding the precise molecular mechanism of action (MoA) of a drug candidate is fundamental to its development. For imidazo[1,2-b]pyridazine derivatives, an integrated approach combining computational modeling and experimental validation is proving to be a powerful strategy for elucidating their MoA.
Computational techniques such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of these compounds with their biological targets. For instance, co-crystal structures of imidazo[1,2-b]pyridazine ligands bound to the Tyk2 pseudokinase domain (JH2) have revealed the key hydrogen bonding interactions that govern their binding affinity. nih.gov These structural insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
Pharmacophore modeling is another computational tool that can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. By generating a pharmacophore model based on a set of active compounds, researchers can virtually screen large compound libraries to identify new molecules with the potential to bind to the target of interest.
Experimental validation of the computational predictions is a critical step in the MoA elucidation process. Techniques such as X-ray crystallography can provide high-resolution structural information on the compound-target complex, confirming the binding mode predicted by molecular docking. In vitro and in cell-based assays are also essential for confirming the functional consequences of target engagement.
The synergy between computational and experimental approaches is accelerating the pace of drug discovery for imidazo[1,2-b]pyridazine-based compounds. This integrated strategy allows for a more efficient exploration of the chemical space and a deeper understanding of the molecular basis of their biological activity.
Beyond the Known: Exploration of New Biological Targets and Therapeutic Applications for Functionalized Imidazo[1,2-b]pyridazines
While the imidazo[1,2-b]pyridazine scaffold has been extensively explored for its potential as kinase inhibitors in oncology and inflammatory diseases, there is a growing body of evidence to suggest that its therapeutic potential extends to a much broader range of biological targets and disease areas. nih.gov The unique chemical properties of this scaffold make it an attractive starting point for the development of novel drugs for a variety of indications.
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as antiviral agents. For example, certain analogues have shown potent and broad-spectrum activity against a panel of human picornaviruses, which are responsible for a range of diseases including the common cold and poliomyelitis. nih.gov This opens up a new and exciting avenue for the development of much-needed antiviral therapies.
Furthermore, the imidazo[1,2-b]pyridazine scaffold is being investigated for its potential in treating neurodegenerative diseases. Derivatives of this scaffold have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. dergipark.org.tr These compounds could potentially be developed as diagnostic imaging agents or as therapeutic agents that interfere with the formation of these toxic protein aggregates.
The exploration of new biological targets for functionalized imidazo[1,2-b]pyridazines is an active area of research. The versatility of this scaffold, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new therapeutic applications for this important class of compounds. The table below lists some of the emerging biological targets and therapeutic applications for this scaffold.
| Biological Target | Therapeutic Application |
| Picornaviruses | Antiviral therapy |
| β-Amyloid Plaques | Alzheimer's disease diagnostics and therapy |
| Cyclin-dependent kinases 12/13 (CDK12/13) | Triple-negative breast cancer therapy |
| Anaplastic lymphoma kinase (ALK) | Non-small cell lung cancer therapy |
| Bruton's tyrosine kinase (BTK) | B-cell malignancies |
| PI3K/mTOR | Cancer therapy |
| Toxoplasma gondii calcium-dependent protein kinase 1 | Antiparasitic therapy |
| Madurella mycetomatis | Treatment of eumycetoma (a neglected tropical disease) |
The continued investigation into the diverse biological activities of functionalized imidazo[1,2-b]pyridazines holds great promise for the development of new and effective treatments for a wide range of human diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-b]pyridazin-6-ylmethanol, and what analytical methods validate its purity?
- Synthesis : The compound can be synthesized via cyclization reactions using precursors like 2-aminopyridazine derivatives. For example, Barlin (1986) reported halogen-substituted imidazo[1,2-b]pyridazines via thermal cyclization of aminopyridazines with α-haloketones . A related method for benzimidazo[1,2-a]pyrimidines involves fusing 2-aminobenzimidazole with aldehydes and esters in DMF, followed by crystallization .
- Purity Validation : NMR (¹H/¹³C), HPLC, and LC-MS are critical. Synblock specifies purity ≥98% with LC-MS for impurity profiling and NMR for structural confirmation .
Q. How do solubility and stability properties of this compound influence experimental design?
- Solubility in polar solvents (e.g., DMF, methanol) is essential for reaction setups, while stability under ambient conditions requires inert atmospheres or low-temperature storage (-20°C) to prevent oxidation or degradation . Pre-experimental solubility screening via UV-Vis or gravimetric analysis is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (δ 4.5–5.5 ppm).
- HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- LC-MS : Confirms molecular weight (149.15 g/mol) and detects trace impurities .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound synthesis?
- Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . For example, methyl ester derivatives (e.g., Methyl imidazo[1,2-b]pyridazine-6-carboxylate) can serve as intermediates, with simulations guiding regioselective modifications .
Q. What strategies resolve contradictions in reported biological activity data for imidazo-pyridazine derivatives?
- Comparative Analysis : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) to isolate confounding variables .
- Dose-Response Studies : Address discrepancies by testing multiple concentrations and using statistical models (e.g., ANOVA) to identify non-linear effects .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 6-Chloroimidazo[1,2-b]pyridazin-3-amine) to identify trends in bioactivity .
Q. How can factorial design improve yield optimization for this compound?
- 2^k Factorial Design : Vary factors like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. ethanol). Response surface methodology (RSM) identifies interactions between variables, maximizing yield . For example, higher temperatures may favor cyclization but degrade the product, requiring trade-off analysis.
Q. What role do heterogeneous catalysts play in scaling up imidazo-pyridazine synthesis?
- Solid-supported catalysts (e.g., Pd/C or zeolites) enhance recyclability and reduce metal contamination. Membrane separation technologies (e.g., nanofiltration) can purify crude mixtures, aligning with green chemistry principles .
Data Contradictions and Methodological Notes
- CAS Number Discrepancies : and list conflicting CAS numbers (1313726-21-4 vs. 135830-23-8). Researchers should cross-reference supplier documentation (e.g., NMR spectra, LC-MS) to confirm compound identity .
- Synthetic Byproducts : Methyl ester derivatives (e.g., Methyl imidazo[1,2-b]pyridazine-6-carboxylate) may form during synthesis, requiring LC-MS to detect and quantify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
